molecular formula C7H4N2O2 B1610408 2-Ethynyl-5-nitropyridine CAS No. 452333-53-8

2-Ethynyl-5-nitropyridine

Cat. No.: B1610408
CAS No.: 452333-53-8
M. Wt: 148.12 g/mol
InChI Key: LGPWDEKBZZUODK-UHFFFAOYSA-N
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Description

2-Ethynyl-5-nitropyridine is a chemical compound with the molecular formula C7H5N2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes . This reaction results in substituted 5-nitro-2-ethynylpyridines . Desilylation, oxidative decarbonylation, and the retro-Favorskii reaction of the cross-coupling products of 2-bromo-5-nitropyridine with trimethylsilylacetylene, prop-2-ynyl alcohol, and 2-methylbut-3-yn-2-ol, respectively, give this compound .


Molecular Structure Analysis

The molecular structure of this compound is determined by single-crystal X-ray diffraction analysis . The compound belongs to a monoclinic system with centrosymmetric space group P2 1 / n .


Chemical Reactions Analysis

The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

This compound is a liquid or solid or semi-solid or lump . The functional groups present in the molecule are identified by FT-IR analysis . The thermal stability of the compound is investigated by carrying out TG–DTA analysis .

Scientific Research Applications

Molecular Electronics and Diodes

One application involves the development of molecular electronics, where 2-Ethynyl-5-nitropyridine derivatives have been utilized. For instance, a study by Derosa, Guda, and Seminario (2003) demonstrated the use of 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule for charge-induced conformational switching and rectifying behavior, suggesting its potential as a programmable molecular diode or nano-actuator (Derosa, Guda, & Seminario, 2003).

Nonlinear Optical Materials

Another significant application is in the realm of nonlinear optical (NLO) materials, which are crucial for various optical technologies. For example, the synthesis and crystal structure of 2-amino-5-nitropyridinium dihydrogen monophosphate, a related compound, highlights the influence of polyanion charge on forming centrosymmetric structures, indicating its utility in nonlinear optical applications (Zaccaro, Bagieu-Beucher, Ibanez, & Masse, 1996).

Photocatalysis

In photocatalysis, alkyne-substituted compounds based on this compound derivatives have been explored for their photochemical and redox properties, as seen in research by Davidson et al. (2015). These studies delve into the influence of alkynyl substituents on the electronic structures of [RuCl(bpy)(tpy)]⁺ complexes, indicating potential applications in photocatalytic processes (Davidson, Wilson, Duckworth, Yufit, Beeby, & Low, 2015).

Antitumor Agents

In pharmacology, derivatives of this compound have been evaluated for antitumor activity, highlighting their potential as antimitotic agents. A study conducted by Temple et al. (1992) found that oximes of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds showed antitumor activity in mice, offering insights into their mechanism of action and potential therapeutic applications (Temple, Rener, Waud, & Noker, 1992).

Soil Nitrification Inhibition

Finally, in agricultural sciences, 2-Ethynylpyridine, closely related to this compound, has been evaluated as a soil nitrification inhibitor, suggesting its utility in improving nitrogen efficiency in fertilizers. Research by McCarty and Bremner (1990) compared the effectiveness of 2-Ethynylpyridine against other nitrification inhibitors, demonstrating its potential to enhance agricultural productivity by retarding nitrification of fertilizer nitrogen in soil (McCarty & Bremner, 1990).

Safety and Hazards

When handling 2-Ethynyl-5-nitropyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The synthesis of a series of substituted 2-ethynyl-5-nitropyridines and their transformation into difficultly accessible 2-acetyl-5-nitropyridine and 5-nitro-2-phenacylpyridine has been described . This suggests potential future directions for the development of new synthetic methods and applications of 2-Ethynyl-5-nitropyridine.

Properties

IUPAC Name

2-ethynyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPWDEKBZZUODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514601
Record name 2-Ethynyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452333-53-8
Record name 2-Ethynyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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